Cas no 120321-72-4 ((1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol)

120321-72-4 structure
Nome del prodotto:(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol
(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol
- (1-methylbenzotriazol-5-yl)methanol
- 1-Methyl-1H-benzotriazol-5-methanol
- 1-Methyl-1H-benzotriazole-5-methanol
- (1-METHYL-1H-1,2,3-BENZOTRIAZOL-5-YL)METHANOL
- (1-Methyl-1H-1,2,3-benzotriazole-5-yl)Methanol
- (1-Methyl-1H-benzotriazol-5-yl)methanol
- A804488
- 1H-Benzotriazole-5-methanol, 1-methyl-
- SCHEMBL1939333
- Z1201620716
- AC-4627
- W-205090
- HVLCKOBNGNRDPT-UHFFFAOYSA-N
- DS-1484
- AKOS006228041
- RYD
- 120321-72-4
- (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol, AldrichCPR
- MFCD00962482
- SDCCGMLS-0066043.P001
- A804487
- EN300-82608
- PS-4303
- FT-0604515
- (1-methyl-5-benzotriazolyl)methanol
- DTXSID20380179
- (1-methyl-1,2,3-benzotriazol-5-yl)methanol
- DB-025628
- (1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol
-
- MDL: MFCD00962482
- Inchi: 1S/C8H9N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-4,12H,5H2,1H3
- Chiave InChI: HVLCKOBNGNRDPT-UHFFFAOYSA-N
- Sorrisi: CN1C2=C(C=C(C=C2)CO)N=N1
Proprietà calcolate
- Massa esatta: 163.07500
- Massa monoisotopica: 163.075
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 50.9A^2
Proprietà sperimentali
- Densità: 1.34
- Punto di fusione: 94-96 ºC
- Punto di ebollizione: 375.1°Cat760mmHg
- Punto di infiammabilità: 180.6°C
- Indice di rifrazione: 1.668
- PSA: 50.94000
- LogP: 0.46060
(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
- Codice categoria di pericolo: S24/25: prevenire il contatto con la pelle e gli occhi.
- Istruzioni di sicurezza: S24/25
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Termine di sicurezza:S24/25
(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D555195-5g |
(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)Methanol |
120321-72-4 | 97% | 5g |
$890 | 2024-05-24 | |
Enamine | EN300-82608-0.1g |
(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol |
120321-72-4 | 95.0% | 0.1g |
$42.0 | 2025-03-21 | |
Enamine | EN300-82608-2.5g |
(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol |
120321-72-4 | 95.0% | 2.5g |
$210.0 | 2025-03-21 | |
Enamine | EN300-82608-0.05g |
(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol |
120321-72-4 | 95.0% | 0.05g |
$28.0 | 2025-03-21 | |
Enamine | EN300-82608-0.25g |
(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol |
120321-72-4 | 95.0% | 0.25g |
$59.0 | 2025-03-21 | |
Aaron | AR0038VP-250mg |
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol |
120321-72-4 | 95% | 250mg |
$135.00 | 2025-01-21 | |
abcr | AB149460-1g |
(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol, 95%; . |
120321-72-4 | 95% | 1g |
€202.40 | 2025-02-18 | |
Enamine | EN300-82608-1g |
(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol |
120321-72-4 | 95% | 1g |
$120.0 | 2023-09-02 | |
Enamine | EN300-82608-5g |
(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol |
120321-72-4 | 95% | 5g |
$360.0 | 2023-09-02 | |
Aaron | AR0038VP-1g |
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol |
120321-72-4 | 95% | 1g |
$435.00 | 2025-01-21 |
(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol Letteratura correlata
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
120321-72-4 ((1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol) Prodotti correlati
- 2229088-45-1({1-(2-chloro-3,6-difluorophenyl)methylcyclopropyl}methanol)
- 1804463-02-2(Methyl 6-cyano-3-nitro-2-(trifluoromethyl)benzoate)
- 1483950-00-0(Butane, 1-bromo-2-methyl-4-(1-methylethoxy)-)
- 2260932-76-9(2-Methyl-2-pyrrolidin-2-ylpropanoic acid;hydrochloride)
- 340817-44-9((3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone)
- 2229745-37-1(vitamin D4)
- 2229165-48-2(3-bromo-2-(chloromethyl)-1-methyl-1H-indole)
- 2763755-07-1(6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile)
- 335402-73-8(<br>2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetam ide)
- 1171924-98-3(2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:120321-72-4)(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methanol

Purezza:99%
Quantità:1g
Prezzo ($):229.0